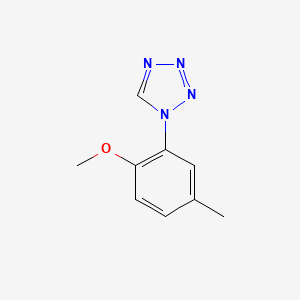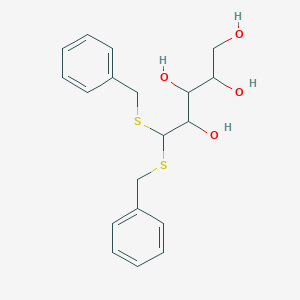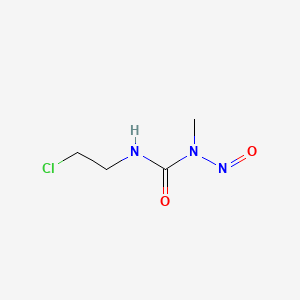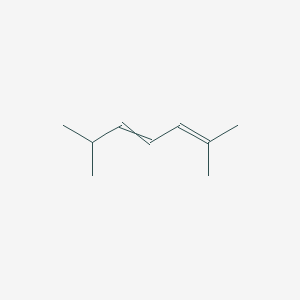
2,6-Dimethylhepta-2,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylhepta-2,4-diene is an organic compound belonging to the class of branched unsaturated hydrocarbons. It is a hydrocarbon with the molecular formula C9H16 and is characterized by the presence of two double bonds and two methyl groups attached to the heptadiene chain
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethylhepta-2,4-diene can be synthesized through several methods. One common approach involves the reaction of isobutene with carbon tetrachloride under specific conditions . Another method includes the self-condensation of acetone, which can also yield related compounds such as 2,6-dimethyl-2,5-heptadien-4-one .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic reactions to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2,6-Dimethylhepta-2,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Halogens (e.g., Br2) and halogenating agents (e.g., N-bromosuccinimide) are often used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
2,6-Dimethylhepta-2,4-diene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 2,6-Dimethylhepta-2,4-diene involves its interaction with various molecular targets. The double bonds in the compound allow it to participate in addition reactions, forming new chemical bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications .
相似化合物的比较
Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one: A related compound with a similar structure but different functional groups.
2,4-Heptadiene: A simpler diene with fewer methyl groups.
2,6-Dimethylhepta-2,5-dienoic acid: A compound with similar carbon skeleton but different functional groups
Uniqueness
2,6-Dimethylhepta-2,4-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies.
属性
CAS 编号 |
4634-87-1 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC 名称 |
2,6-dimethylhepta-2,4-diene |
InChI |
InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h5-8H,1-4H3 |
InChI 键 |
HQTKNGJJNNTBLG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=CC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


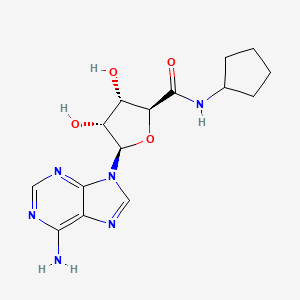
![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)

![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
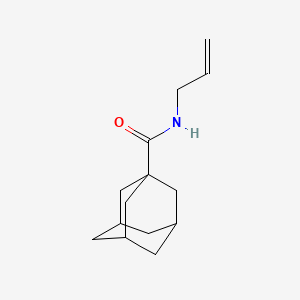
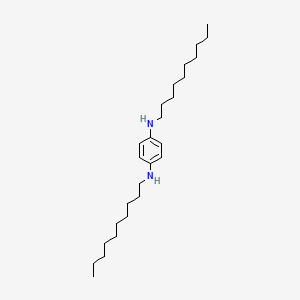
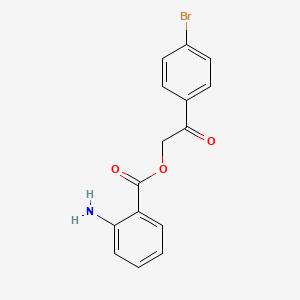
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)
